4-苯甲酰-1,3-二氢喹喔啉-2-酮

描述

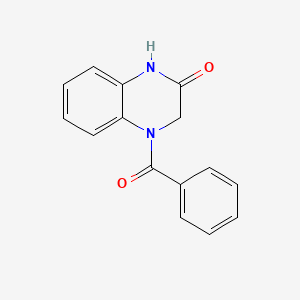

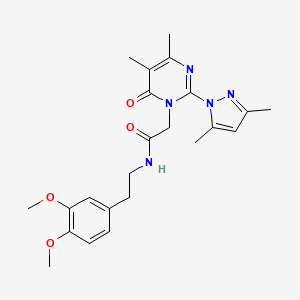

4-Benzoyl-1,3-dihydroquinoxalin-2-one is a type of 3,4-dihydroquinoxalin-2-one . These compounds are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Synthesis Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction . De Brabander et al. have reported the synthesis of 3-substituted dihydroquinoxalin-2-ones via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroquinoxalin-2-ones include coupling/cyclization, Michael addition/cyclization cascades, and multicomponent couplings . The coupling reaction and the cyclization occur without racemization .科学研究应用

抗氧化行为: Valgimigli 等人 (2008) 的研究探讨了与 4-苯甲酰-1,3-二氢喹喔啉-2-酮 等喹喔啉衍生物相关的对苯二酚的抗氧化行为。这项研究重点介绍了这些化合物与过氧自由基的反应,产生了 1,4-半醌自由基以及它们由于与分子氧的竞争反应而导致的可变抗氧化行为 (Valgimigli 等人,2008).

缓蚀性能: Chafiq 等人 (2020) 研究了喹喔啉衍生物在酸性环境中对低碳钢腐蚀的抑制性能。该研究证明了这些化合物作为缓蚀剂的有效性,因为它们吸附在铁表面上 (Chafiq 等人,2020).

光物理性质和发射: Srivastava 等人 (2016) 合成了并表征了新的 1,8-萘酰亚胺基化合物,包括与 4-苯甲酰-1,3-二氢喹喔啉-2-酮 相关的衍生物。这项研究考察了它们在溶液和固态中的发射特性,为它们在材料科学和光子学中的潜在应用提供了见解 (Srivastava 等人,2016).

抗结核剂: Jaso 等人 (2003) 合成了 2-乙酰基和 2-苯甲酰基-6(7)-取代的喹喔啉 1,4-二-N-氧化物衍生物,并评估了它们的体外抗结核活性。这项研究表明此类化合物在开发新的抗结核剂中的潜力 (Jaso 等人,2003).

生物活性和生态作用: Macias 等人 (2009) 讨论了苯并恶唑酮的生物活性和生态作用,苯并恶唑酮在化学上与喹喔啉衍生物有关。这项研究重点介绍了它们的植物毒性、抗真菌、抗微生物和拒食作用,以及它们在开发天然除草剂模型中的应用 (Macias 等人,2009).

癌症治疗中的放射增敏作用: Itani 等人 (2007) 探索了喹喔啉衍生物 2-苯甲酰基-3-苯基-6,7-二氯喹喔啉 1,4-二氧化物在结肠癌细胞中作为放射增敏剂的用途。这项研究提供了对其在癌症治疗中增强放射治疗有效性的潜在应用的见解 (Itani 等人,2007).

用于检测硫化氢的荧光探针: Renault 等人 (2017) 研究了 3-苯甲酰喹喔啉-2-酮的光物理性质及其在开发用于检测硫化氢的荧光探针中的应用 (Renault 等人,2017).

安全和危害

The safety data sheet for 4-Benzoyl-1,3-dihydroquinoxalin-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

4-benzoyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZECRAKPJMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2443887.png)

![3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2443889.png)

![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)

![(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2443891.png)

![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)

![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2443899.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443901.png)